molecular formula C20H20N6O2S B14932759 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B14932759
M. Wt: 408.5 g/mol
InChI Key: PYSIBSWSZPEFCV-UHFFFAOYSA-N
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Description

The compound 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule that features a combination of several functional groups, including a thiazole ring, a pyrimidine moiety, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Coupling Reactions: The final compound can be obtained by coupling the thiazole and pyrimidine intermediates through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol:

    Medicinal Chemistry: The compound may be explored for its potential as an antiviral, anticancer, or antimicrobial agent due to its structural features.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with desired biological activities.

Mechanism of Action

The mechanism of action of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-1,3-thiazole derivatives: These compounds share the thiazole ring and methoxyphenyl group, exhibiting similar biological activities.

    Pyrimidine-based compounds: Compounds with pyrimidine moieties are known for their diverse biological activities, including antiviral and anticancer properties.

Uniqueness

The uniqueness of 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of multiple functional groups, which may confer distinct biological activities and therapeutic potential. The presence of both thiazole and pyrimidine rings, along with the methoxyphenyl group, makes it a versatile compound for various applications in medicinal chemistry and biological research.

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(pyrimidin-2-ylamino)ethyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C20H20N6O2S/c1-28-14-5-3-13(4-6-14)15-12-29-19(25-15)17-16(27)11-26(18(17)21)10-9-24-20-22-7-2-8-23-20/h2-8,12,21,27H,9-11H2,1H3,(H,22,23,24)

InChI Key

PYSIBSWSZPEFCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCNC4=NC=CC=N4)O

Origin of Product

United States

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